molecular formula C20H39IO2 B13832100 Jodstearinsaureathylester

Jodstearinsaureathylester

Cat. No.: B13832100
M. Wt: 438.4 g/mol
InChI Key: XYSWCJVTCOLTLI-UHFFFAOYSA-N
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Description

Jodstearinsaureathylester is a chemical compound that belongs to the class of organic esters It is derived from stearic acid, a long-chain fatty acid, and ethyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jodstearinsaureathylester typically involves the esterification of stearic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:

Stearic Acid+Ethyl AlcoholCatalystThis compound+Water\text{Stearic Acid} + \text{Ethyl Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Stearic Acid+Ethyl AlcoholCatalyst​this compound+Water

Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 60-70°C and maintained for several hours to achieve maximum yield.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity stearic acid and ethyl alcohol, along with efficient catalysts to ensure high yield and purity of the final product. The reaction is followed by purification steps such as distillation and crystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Jodstearinsaureathylester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to stearic acid and ethyl alcohol in the presence of an acid or base.

    Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: Stearic acid and ethyl alcohol.

    Oxidation: Stearic acid derivatives.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Jodstearinsaureathylester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in esterification studies.

    Biology: Investigated for its role in lipid metabolism and as a component in biological membranes.

    Medicine: Explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.

Mechanism of Action

The mechanism of action of Jodstearinsaureathylester involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release stearic acid and ethyl alcohol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl Stearate: An ester of stearic acid and methanol, used in similar applications but with different physical properties.

    Ethyl Oleate: An ester of oleic acid and ethyl alcohol, known for its use in pharmaceuticals and cosmetics.

    Butyl Stearate: An ester of stearic acid and butanol, used as a plasticizer and lubricant.

Uniqueness

Jodstearinsaureathylester is unique due to its specific combination of stearic acid and ethyl alcohol, which imparts distinct physical and chemical properties. Its long-chain fatty acid component provides excellent hydrophobicity, making it suitable for applications requiring water-repellent characteristics.

Properties

Molecular Formula

C20H39IO2

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 2-iodooctadecanoate

InChI

InChI=1S/C20H39IO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19H,3-18H2,1-2H3

InChI Key

XYSWCJVTCOLTLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OCC)I

Origin of Product

United States

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